molecular formula C27H37FO6 B589355 Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) CAS No. 1062-09-5

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)

Cat. No.: B589355
CAS No.: 1062-09-5
M. Wt: 476.585
InChI Key: INPXAEPGZXIOQQ-DYVWWKHMSA-N
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Description

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is a synthetic glucocorticoid, a type of corticosteroid, which is used for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) involves the reaction of betamethasone with triethyl orthopropionate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like tetrahydrofuran. After the initial reaction, aluminum trichloride is added to the reaction mixture, followed by a thermal insulation reaction to yield the final product .

Industrial Production Methods

Industrial production of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified and packaged under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:

    Chemistry: As a reference standard in analytical methods.

    Biology: To study the effects of glucocorticoids on cellular processes.

    Medicine: In the development of new corticosteroid drugs.

    Industry: In the formulation of pharmaceutical products

Mechanism of Action

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is unique due to its enhanced stability and efficacy compared to its parent compound, betamethasone. The cyclic 17,21-(ethyl orthopropionate) modification provides better pharmacokinetic properties, making it more effective in clinical and research applications .

Properties

IUPAC Name

(4R,8'S,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO6/c1-6-25(32-7-2)33-15-22(31)27(34-25)16(3)12-20-19-9-8-17-13-18(29)10-11-23(17,4)26(19,28)21(30)14-24(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,23-,24-,25?,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPXAEPGZXIOQQ-DYVWWKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(OCC(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H](C4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062-09-5
Record name Pregna-1,4-diene-3,20-dione, 17,21-[(1-ethoxypropylidene)bis(oxy)]-9-fluoro-11-hydroxy-16-methyl-, (11β,16β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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